N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a pyrrole ring and an imidazole ring, both of which are known for their biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst.
Formation of the Imidazole Ring: The imidazole ring is formed through the reaction of substituted amines with alkyl cyanoacetates under various conditions, such as stirring without solvent at room temperature or at elevated temperatures.
Coupling of the Rings: The final step involves coupling the pyrrole and imidazole rings through a series of substitution reactions, often using reagents like ethyl cyanoacetate and elemental sulfur in the presence of triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the cyano group to an amine or the imidazole ring to a more saturated structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and saturated imidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand the mechanisms of action of pyrrole and imidazole derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-Cyano-N-[2-(5-methylimidazole-4-methylthio)ethyl]-S-methylisothiourea: A related compound with similar structural features.
2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate: Another compound with a cyano group and heterocyclic rings.
Uniqueness
N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to its combination of a pyrrole and imidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H23N5OS2 |
---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
N-[3-cyano-4-methyl-5-(2-methylsulfanylethyl)-1H-pyrrol-2-yl]-2-[(5-methyl-4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H23N5OS2/c1-13-16(11-22)20(24-17(13)9-10-28-3)25-18(27)12-29-21-23-14(2)19(26-21)15-7-5-4-6-8-15/h4-8,24H,9-10,12H2,1-3H3,(H,23,26)(H,25,27) |
InChI Key |
CEKYXJOIKCPIBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C#N)NC(=O)CSC2=NC(=C(N2)C)C3=CC=CC=C3)CCSC |
Origin of Product |
United States |
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